Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the molecular formula C26H27NO4S . This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the biphenyl-4-yloxyacetyl chloride, which is then reacted with the amine group of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows it to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions . The benzothiophene ring system may also contribute to its biological activity by stabilizing the compound’s conformation and enhancing its binding affinity .
Comparison with Similar Compounds
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:
- Ethyl 2-({[(4’-methyl[1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
- Ethyl 6-methyl-2-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C26H27NO4S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[[2-(4-phenylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H27NO4S/c1-3-30-26(29)24-21-14-9-17(2)15-22(21)32-25(24)27-23(28)16-31-20-12-10-19(11-13-20)18-7-5-4-6-8-18/h4-8,10-13,17H,3,9,14-16H2,1-2H3,(H,27,28) |
InChI Key |
LHRXXQCOKPMEMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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